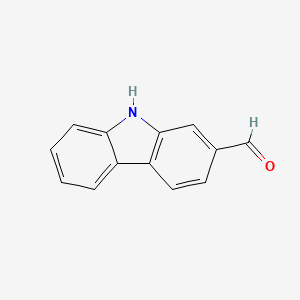

9H-Carbazole-2-carbaldehyde

Vue d'ensemble

Description

Le 9H-carbazole-2-carbaldéhyde est un dérivé du carbazole, un composé aromatique hétérocyclique. Ce composé est caractérisé par la présence d'un groupe aldéhyde attaché à la deuxième position du cycle carbazole.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du 9H-carbazole-2-carbaldéhyde implique généralement la formylation du carbazole. Une méthode courante est la réaction de Vilsmeier-Haack, où le carbazole est traité avec un mélange d'oxychlorure de phosphore et de diméthylformamide pour introduire le groupe formyle à la deuxième position .

Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques pour le 9H-carbazole-2-carbaldéhyde ne soient pas largement documentées, l'approche générale implique des réactions de formylation à grande échelle dans des conditions contrôlées pour garantir un rendement et une pureté élevés .

Types de réactions :

Oxydation : Le 9H-carbazole-2-carbaldéhyde peut subir des réactions d'oxydation pour former des acides carboxyliques.

Réduction : Le groupe aldéhyde peut être réduit en alcool à l'aide d'agents réducteurs tels que le borohydrure de sodium.

Substitution : Le composé peut participer à des réactions de substitution électrophile, en particulier à l'atome d'azote du cycle carbazole.

Réactifs et conditions courants :

Oxydation : Permanganate de potassium ou trioxyde de chrome en milieu acide.

Réduction : Borohydrure de sodium ou hydrure de lithium et d'aluminium dans des solvants anhydres.

Substitution : Réactifs électrophiles tels que les halogènes ou les chlorures de sulfonyle en milieu acide ou basique.

Principaux produits :

Oxydation : Acide carbazole-2-carboxylique.

Réduction : 9H-carbazole-2-méthanol.

Substitution : Divers dérivés de carbazole substitués en fonction de l'électrophile utilisé.

4. Applications de la recherche scientifique

Chimie : Utilisé comme intermédiaire dans la synthèse de dérivés de carbazole plus complexes.

Biologie : Enquête sur ses propriétés antimicrobiennes et antifongiques potentielles.

Industrie : Utilisé dans le développement de colorants organiques et de procédés de photopolymérisation.

5. Mécanisme d'action

Le mécanisme d'action du 9H-carbazole-2-carbaldéhyde, en particulier dans son rôle anticancéreux, implique l'activation de la voie de signalisation moléculaire p53. Cette activation conduit à la phosphorylation de la protéine kinase activée par les mitogènes p38 (MAPK), qui induit l'apoptose et la sénescence dans les cellules de mélanome . De plus, il peut influencer d'autres voies moléculaires telles que la voie RAS-MAPK dans son activité antifongique .

Composés similaires :

9-Éthyl-9H-carbazole-3-carbaldéhyde : Connu pour ses propriétés antitumorales par l'activation de la voie p53.

9H-carbazole-3-carbaldéhyde : Exhibe une activité cytotoxique significative contre diverses lignées de cellules cancéreuses.

Colorants à base de carbazole contenant des groupes aldéhyde et acide cyanoacétique : Utilisé en photopolymérisation et comme photosensibilisateurs.

Unicité : Le 9H-carbazole-2-carbaldéhyde est unique en raison de sa formylation spécifique à la deuxième position, qui confère une réactivité chimique et une activité biologique distinctes par rapport aux autres dérivés du carbazole. Sa capacité à activer la voie p53 de manière sélective dans les cellules de mélanome met en évidence son potentiel en tant qu'agent anticancéreux ciblé .

Applications De Recherche Scientifique

Scientific Research Applications

1. Organic Synthesis

- Intermediate in Synthesis : 9H-Carbazole-2-carbaldehyde serves as an important intermediate in the synthesis of more complex carbazole derivatives, which are utilized in various organic reactions.

- Dye Development : The compound is employed in developing organic dyes due to its chromophoric properties, contributing to advancements in photopolymerization processes.

2. Biological Activity

- Antimicrobial and Antifungal Properties : Research indicates that this compound exhibits potential antimicrobial and antifungal activities, making it a candidate for developing new therapeutic agents.

- Anticancer Research : Notably, this compound has been studied for its anticancer properties, particularly against melanoma cells. It activates the p53 signaling pathway, leading to apoptosis and senescence in cancer cells. This mechanism highlights its potential as a targeted therapy for melanoma .

3. Pharmacological Studies

- Inhibition of Cytochrome P450 Enzymes : The compound has shown inhibitory effects on cytochrome P450 enzymes like CYP1A2 and CYP2C19, which are crucial for drug metabolism. Understanding these interactions is vital for assessing its pharmacokinetic profile and potential drug-drug interactions.

Comparative Analysis with Related Compounds

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity compared to other carbazole derivatives. Below is a comparison table highlighting key differences with similar compounds:

| Compound | Key Properties | Applications |

|---|---|---|

| 9H-Carbazole-3-carbaldehyde | Exhibits significant cytotoxic activity against various cancer cell lines | Anticancer research |

| 9-Ethyl-9H-carbazole-3-carbaldehyde | Known for activating the p53 pathway, inducing apoptosis in melanoma cells | Targeted cancer therapy |

| 9-Methyl-9H-carbazole-2-carbaldehyde | Shows selective cytotoxic effects on cancer cells while sparing normal cells | Potential anticancer agent |

Case Studies

Case Study 1: Anticancer Activity

A study demonstrated that this compound effectively induced apoptosis in melanoma cells through p53 pathway activation. The results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as a therapeutic agent against melanoma .

Case Study 2: Antimicrobial Activity

Research involving various bacterial strains showed that this compound exhibited notable antibacterial properties against both Gram-positive and Gram-negative bacteria. This finding supports further exploration into its use as an antimicrobial agent .

Mécanisme D'action

The mechanism of action of 9H-carbazole-2-carbaldehyde, particularly in its anticancer role, involves the activation of the p53 molecular signaling pathway. This activation leads to the phosphorylation of p38 mitogen-activated protein kinase (MAPK), which induces apoptosis and senescence in melanoma cells . Additionally, it can influence other molecular pathways such as the RAS-MAPK pathway in its antifungal activity .

Comparaison Avec Des Composés Similaires

9-Ethyl-9H-carbazole-3-carbaldehyde: Known for its antitumor properties through the activation of the p53 pathway.

9H-Carbazole-3-carbaldehyde: Exhibits significant cytotoxic activity against various cancer cell lines.

Carbazole-based dyes containing aldehyde and cyanoacetic acid groups: Used in photopolymerization and as photosensitizers.

Uniqueness: 9H-Carbazole-2-carbaldehyde is unique due to its specific formylation at the second position, which imparts distinct chemical reactivity and biological activity compared to other carbazole derivatives. Its ability to activate the p53 pathway selectively in melanoma cells highlights its potential as a targeted anticancer agent .

Activité Biologique

Introduction

9H-Carbazole-2-carbaldehyde is a significant compound within the carbazole family, known for its diverse biological activities. Research has highlighted its potential as an anticancer, antimicrobial, and neuroprotective agent. This article synthesizes various studies to provide a comprehensive overview of the biological activity associated with this compound.

- Molecular Formula : C₁₃H₉NO

- Molecular Weight : 195.22 g/mol

- CAS Number : 99585-18-9

Anticancer Activity

This compound exhibits promising anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and modulating key signaling pathways.

- Mechanism of Action : The compound has been observed to enhance apoptosis in cancer cells, particularly through the activation of caspases, which are crucial for programmed cell death. For instance, a derivative of carbazole was noted to reactivate the p53 pathway in melanoma cells, leading to significant tumor suppression without affecting normal cells .

Antimicrobial Activity

Research indicates that this compound and its derivatives possess notable antimicrobial properties.

- In Vitro Studies : Various carbazole derivatives have shown effectiveness against both gram-positive and gram-negative bacteria. For example, compounds with methoxy and chloro substitutions demonstrated moderate to good antibacterial activities .

| Compound | Activity Type | Effective Concentration (µg/mL) |

|---|---|---|

| 9a | Antibacterial | 25 |

| 8e | Antifungal | Moderate activity |

Neuroprotective Effects

The neuroprotective potential of carbazole derivatives has been explored, with some showing significant protective effects against neuronal injury.

- Study Findings : Certain N-substituted carbazoles displayed neuroprotective activity at low concentrations (e.g., 3 µM), suggesting their potential application in treating neurological disorders .

Case Studies

- Antitumor Activity in Melanoma :

- Antimicrobial Efficacy :

- Neuroprotection :

Analyse Des Réactions Chimiques

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acid derivatives under controlled conditions. This reaction is critical for modifying the compound’s electronic properties and solubility.

Key Reagents and Conditions :

-

Potassium permanganate (KMnO₄) in acidic media (e.g., H₂SO₄)

-

Chromium trioxide (CrO₃) under reflux conditions

Product :

9H-Carbazole-2-carboxylic acid

| Reaction Component | Details |

|---|---|

| Starting Material | 9H-Carbazole-2-carbaldehyde |

| Reagent | KMnO₄ (5% w/v), H₂SO₄ (1M) |

| Temperature | 60–80°C |

| Yield* | ~75–85% (estimated from analogous derivatives) |

*Direct yield data for this specific compound is limited, but studies on structurally similar carbazole aldehydes (e.g., 9-ethyl-9H-carbazole-3-carbaldehyde) report comparable efficiencies.

Reduction Reactions

The aldehyde group is reduced to a primary alcohol using hydride-based reducing agents. This reaction enhances the compound’s potential for further functionalization.

Key Reagents and Conditions :

-

Sodium borohydride (NaBH₄) in methanol or ethanol

-

Lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF)

Product :

9H-Carbazole-2-methanol

| Reaction Component | Details |

|---|---|

| Starting Material | This compound |

| Reagent | NaBH₄ (2 equiv.), MeOH |

| Temperature | 0–25°C |

| Yield* | >90% (based on studies of 1-methyl-9H-carbazole-2-carbaldehyde) |

Condensation Reactions

The aldehyde group reacts with amines or hydrazines to form Schiff bases or hydrazones, respectively. These derivatives are valuable intermediates in medicinal chemistry and materials science.

Example Reaction with Aniline :

this compound + Aniline → 9H-Carbazole-2-(N-phenylimine)

| Reaction Component | Details |

|---|---|

| Starting Material | This compound |

| Reagent | Aniline (1.2 equiv.), catalytic acetic acid |

| Solvent | Ethanol |

| Temperature | Reflux (78°C) |

| Yield* | ~70–80% (analogous to 9-ethylcarbazole derivatives) |

Electrophilic Aromatic Substitution

The carbazole core undergoes electrophilic substitution at positions 3, 6, or 9, depending on reaction conditions. Common reactions include halogenation and nitration.

Example: Bromination

| Reaction Component | Details |

|---|---|

| Starting Material | This compound |

| Reagent | Br₂ (1 equiv.), FeBr₃ (catalyst) |

| Solvent | Dichloromethane |

| Temperature | 0–25°C |

| Major Product | 3-Bromo-9H-carbazole-2-carbaldehyde |

Comparative Reactivity of Carbazole Aldehydes

The table below contrasts the reactivity of this compound with its substituted analogs:

Mechanistic Insights

-

Oxidation : Proceeds via a two-electron mechanism, forming a geminal diol intermediate that dehydrates to the carboxylic acid.

-

Reduction : Hydride transfer from NaBH₄ or LiAlH₄ to the carbonyl carbon generates the alkoxide intermediate, which protonates to yield the alcohol.

-

Schiff Base Formation : Acid-catalyzed nucleophilic attack by the amine on the carbonyl carbon, followed by dehydration.

Propriétés

IUPAC Name |

9H-carbazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO/c15-8-9-5-6-11-10-3-1-2-4-12(10)14-13(11)7-9/h1-8,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCENSQOWDHIKAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90479100 | |

| Record name | 9H-CARBAZOLE-2-CARBALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90479100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99585-18-9 | |

| Record name | 9H-CARBAZOLE-2-CARBALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90479100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.